1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone
Description
1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone is a tertiary amine derivative featuring a pyrrolidine ring substituted at the 3-position with a benzyl-ethyl-amino group and a chloroethanone moiety at the 1-position. Its stereochemistry is defined by the (S)-configuration at the chiral center, which is critical for its biological and chemical interactions .
Its molecular formula is C₁₆H₂₂ClN₂O, with a molar mass of 296.81 g/mol.
Properties
IUPAC Name |
1-[(3S)-3-[benzyl(ethyl)amino]pyrrolidin-1-yl]-2-chloroethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H21ClN2O/c1-2-17(11-13-6-4-3-5-7-13)14-8-9-18(12-14)15(19)10-16/h3-7,14H,2,8-12H2,1H3/t14-/m0/s1 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCWFPVUYDOYBGQ-AWEZNQCLSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CC1=CC=CC=C1)C2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCN(CC1=CC=CC=C1)[C@H]2CCN(C2)C(=O)CCl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H21ClN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
280.79 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, a compound characterized by its unique structural features, has garnered attention for its potential biological activities. This article explores its biological activity, including pharmacological properties, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound's structure includes a pyrrolidine ring and a chloroethanone moiety, which are essential for its biological properties. The molecular formula is CHClN, indicating the presence of 15 carbon atoms, 20 hydrogen atoms, one chlorine atom, and one nitrogen atom. This specific arrangement contributes to its reactivity and interaction with biological targets.
The biological activity of 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone can be attributed to several mechanisms:
- Receptor Interaction : The compound may interact with various receptor types, including G protein-coupled receptors (GPCRs), which are crucial in mediating cellular responses.
- Enzyme Inhibition : It might inhibit specific enzymes involved in metabolic pathways, leading to altered physiological effects.
- Neurotransmitter Modulation : Its structural similarity to known neurotransmitters suggests potential effects on neurotransmitter systems, particularly in the central nervous system.
Antimicrobial Properties
Recent studies have highlighted the antimicrobial potential of pyrrolidine derivatives. For instance, compounds with similar structures have shown significant activity against various pathogens:
| Compound | Pathogen | MIC (µg/mL) |
|---|---|---|
| Compound A | Staphylococcus aureus | 3.12 |
| Compound B | Escherichia coli | 12.5 |
| 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone | TBD | TBD |
The minimum inhibitory concentration (MIC) values indicate the effectiveness of these compounds against bacterial strains. Further research is needed to determine the specific MIC for 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone.
Case Studies
- Study on Antibacterial Activity : A study conducted by MDPI evaluated various pyrrolidine derivatives for their antibacterial properties. The results indicated that certain derivatives exhibited potent activity against Gram-positive bacteria, with MIC values as low as 3.12 µg/mL against Staphylococcus aureus .
- Neuropharmacological Effects : Research into similar compounds has suggested potential neuropharmacological effects, including anxiolytic and antidepressant activities. These effects are hypothesized to arise from modulation of serotonin and dopamine pathways.
Safety and Toxicology
While exploring the biological activity of 1-[(S)-3-(Benzyl-ethyl-amino)-pyrrolidin-1-yl]-2-chloro-ethanone, it is crucial to consider safety profiles. Preliminary data suggest that compounds with similar structures may exhibit toxicity at higher concentrations:
Comparison with Similar Compounds
Key Findings :
- Ring Size Effects: The piperidine derivative (6-membered ring) in exhibits a marginally lower molar mass than the pyrrolidine analogue (5-membered ring) due to reduced hydrogen content.
- Substituent Modifications : Replacement of the ethyl group with a cyclopropyl moiety (as in ) increases lipophilicity (logP), which could enhance membrane permeability but reduce aqueous solubility.
Stereochemical Variants
Key Findings :
- The (R)-isomer in replaces ethyl with a bulkier isopropyl group, which may sterically hinder interactions with enzymatic active sites. Stereochemical differences (S vs. R) can drastically alter pharmacological activity, as seen in enantiomer-specific drug efficacy.
Research Implications and Limitations
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
